Cas no 1807173-72-3 (2-Cyano-4-fluoro-3-methylbenzoic acid)

2-Cyano-4-fluoro-3-methylbenzoic acid is a fluorinated benzoic acid derivative featuring a cyano group at the 2-position and a methyl group at the 3-position. This compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of both electron-withdrawing (cyano, fluoro) and electron-donating (methyl) groups enhances its reactivity, making it useful for further functionalization. Its structural properties allow for selective modifications, facilitating applications in medicinal chemistry, such as the synthesis of bioactive molecules. The compound exhibits good stability under standard conditions, ensuring reliable handling and storage. Its purity and well-defined structure make it suitable for precision chemical synthesis.
2-Cyano-4-fluoro-3-methylbenzoic acid structure
1807173-72-3 structure
Product Name:2-Cyano-4-fluoro-3-methylbenzoic acid
CAS No:1807173-72-3
MF:C9H6FNO2
MW:179.147845745087
MDL:MFCD28769441
CID:5007044
PubChem ID:130898081
Update Time:2025-06-14

2-Cyano-4-fluoro-3-methylbenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Cyano-4-fluoro-3-methylbenzoic acid
    • MDL: MFCD28769441
    • Inchi: 1S/C9H6FNO2/c1-5-7(4-11)6(9(12)13)2-3-8(5)10/h2-3H,1H3,(H,12,13)
    • InChI Key: GQEZTOJCLRMOQR-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C(=O)O)C(C#N)=C1C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 258
  • XLogP3: 1.6
  • Topological Polar Surface Area: 61.1

2-Cyano-4-fluoro-3-methylbenzoic acid Pricemore >>

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Additional information on 2-Cyano-4-fluoro-3-methylbenzoic acid

Comprehensive Overview of 2-Cyano-4-fluoro-3-methylbenzoic acid (CAS No. 1807173-72-3): Properties, Applications, and Industry Insights

2-Cyano-4-fluoro-3-methylbenzoic acid (CAS No. 1807173-72-3) is a specialized organic compound gaining traction in pharmaceutical and agrochemical research due to its unique structural features. The presence of cyano, fluoro, and methyl groups on the benzoic acid backbone makes it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly for targeting enzyme inhibition and modulating metabolic pathways. Its molecular formula and weight are frequently queried in scientific databases, reflecting its relevance in modern synthetic chemistry.

The compound's solubility in organic solvents like dimethyl sulfoxide (DMSO) and methanol is a critical parameter for laboratory applications. Recent studies highlight its role in developing fluorinated APIs (Active Pharmaceutical Ingredients), a trending topic in medicinal chemistry. Fluorination is a key strategy to enhance drug bioavailability and metabolic stability, aligning with the industry's focus on precision medicine. Analysts note a surge in patents referencing 2-Cyano-4-fluoro-3-methylbenzoic acid, underscoring its commercial potential.

From an SEO perspective, queries such as "synthesis of 2-Cyano-4-fluoro-3-methylbenzoic acid" and "CAS 1807173-72-3 suppliers" rank high in search engines, indicating strong market demand. The compound's storage conditions (typically 2–8°C under inert atmosphere) and handling precautions are also frequently searched, emphasizing the need for detailed technical documentation. Manufacturers often optimize content around these long-tail keywords to cater to B2B clients.

In agrochemicals, 2-Cyano-4-fluoro-3-methylbenzoic acid serves as a precursor for herbicides and pesticides with improved environmental profiles. Its fluoro-substituted aromatic ring contributes to target specificity, reducing off-target effects—a priority for sustainable farming solutions. Regulatory agencies like the EPA and EMA scrutinize such compounds for eco-toxicity, driving innovation in greener alternatives.

The compound's NMR spectra and HPLC purity data are critical for quality control, with peer-reviewed journals often detailing analytical methods. Collaborative platforms like PubChem and Reaxys provide open-access data, facilitating interdisciplinary research. As AI-driven drug discovery accelerates, computational models increasingly rely on such datasets to predict structure-activity relationships (SAR).

Emerging applications in material science, such as liquid crystal formulations, further expand its utility. The electron-withdrawing cyano group enhances thermal stability, a sought-after property in electronic displays. This multidisciplinary relevance positions CAS 1807173-72-3 as a compound of enduring interest across industries.

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